4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol
Description
4-(4-(4-Bromophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol is a pyrazole-based compound featuring a bromophenyl group at the 4-position of the pyrazole ring, a methyl group at the 5-position, and a resorcinol (benzene-1,3-diol) moiety at the 3-position of the pyrazole.
Properties
IUPAC Name |
4-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-9-15(10-2-4-11(17)5-3-10)16(19-18-9)13-7-6-12(20)8-14(13)21/h2-8,20-21H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMQSYGTMQDQRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enzymatic Catalysis: Laccase-Mediated Arylation
Synthetic Sequence
The enzymatic route involves three key stages:
Synthesis of 5-Aminopyrazole Precursors
5-Aminopyrazoles are synthesized via cyclocondensation of α-cyanoketones with phenylhydrazine hydrochloride. For example, reacting 4-bromophenyl methyl ketone with bromine in glacial acetic acid yields α-bromoketones, which are subsequently treated with sodium cyanide to form α-cyanoketones. Cyclization with phenylhydrazine hydrochloride in ethanol produces 5-aminopyrazoles such as 3-(4-bromophenyl)-5-methyl-1H-pyrazol-5-amine (Fig. 1).
Table 1: Representative 5-Aminopyrazole Precursors
| Compound | Yield (%) | Melting Point (°C) |
|---|---|---|
| 3-(4-Bromophenyl)-5-methyl-1H-pyrazol-5-amine | 85 | 170–172 |
| 1,3-Diphenyl-1H-pyrazol-5-amine | 97 | 145–147 |
Laccase-Catalyzed Arylation
The 5-aminopyrazole is reacted with benzene-1,3-diol in a biphasic system (ethyl acetate/citrate buffer, pH 4.5) using laccase as the catalyst. The enzyme oxidizes the diol to an ortho-quinone intermediate, which undergoes nucleophilic attack by the pyrazole’s C-4 position. Purification via preparative thin-layer chromatography (TLC) yields the target compound.
Key Reaction Conditions :
Traditional Multi-Step Organic Synthesis
Pyrazole Core Assembly
Conventional methods often employ Knorr pyrazole synthesis, where hydrazines react with 1,3-diketones. For example, 4-(4-bromophenyl)-3-methyl-1H-pyrazole is synthesized by condensing 4-bromophenylacetone hydrazone with acetylacetone under acidic conditions.
Functionalization with Benzene-1,3-Diol
Introducing the diol moiety requires careful protection-deprotection strategies:
Methoxy Protection
- Methylation : Benzene-1,3-diol is protected as dimethoxybenzene using methyl iodide and potassium carbonate.
- Coupling : A Suzuki-Miyaura reaction couples the bromophenyl-pyrazole with dimethoxybenzene-boronic ester.
- Demethylation : Boron tribromide (BBr₃) in dichloromethane removes methyl protecting groups, yielding the diol.
Table 2: Comparative Yields for Traditional Synthesis
| Step | Yield (%) | Key Reagents |
|---|---|---|
| Pyrazole formation | 75 | Hydrazine, HCl |
| Suzuki coupling | 68 | Pd(PPh₃)₄, Na₂CO₃ |
| Demethylation | 82 | BBr₃, CH₂Cl₂ |
Critical Analysis of Methodologies
Enzymatic vs. Traditional Routes
| Parameter | Enzymatic Method | Traditional Method |
|---|---|---|
| Reaction Temperature | 25°C | 80–120°C |
| Catalyst Toxicity | Non-toxic (laccase) | Pd-based catalysts |
| Step Count | 3 | 5–7 |
| Overall Yield | 62–94% | 40–55% |
| Environmental Impact | Low (aqueous solvents) | High (toxic solvents) |
The enzymatic route offers superior sustainability and efficiency but requires optimization for benzene-1,3-diol compatibility. Traditional methods, while reliable, involve hazardous reagents and lower yields.
Scaling and Industrial Considerations
- Enzymatic Synthesis : Scalability is limited by laccase production costs. Immobilized enzyme reactors could enhance feasibility.
- Traditional Synthesis : Flow chemistry systems improve safety and yield in demethylation steps.
Chemical Reactions Analysis
4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromophenyl group or other reducible moieties.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts like palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound may also interact with cellular receptors or proteins, leading to the modulation of biological processes such as inflammation or microbial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Phenyl Ring
Fluorophenyl Analog: 4-(4-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-3-yl)Benzene-1,3-Diol
- Structural Difference : Fluorine (atomic radius ~0.64 Å) replaces bromine (atomic radius ~1.14 Å).
- Electronic Effects : Fluorine is electron-withdrawing, altering the pyrazole ring’s electron density.
- Biological Activity: This compound acts as a non-inhibitory pharmacological chaperone for mutant methylmalonyl-CoA mutase (ATR) at high concentrations (80 µM) but inhibits ATR at lower concentrations (40 µM) . The dual behavior highlights concentration-dependent effects, possibly due to fluorine’s smaller size allowing reversible binding.
- Molecular Weight : ~312 g/mol (estimated), lighter than the bromo analog.
Methoxyphenyl Analog: 4-(4-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazol-3-yl)Benzene-1,3-Diol
- Structural Difference : Methoxy (-OCH₃) replaces bromine.
- Electronic Effects : Methoxy is electron-donating, increasing pyrazole ring electron density.
- Physicochemical Properties : Higher solubility in polar solvents compared to bromo/fluoro analogs due to methoxy’s hydrophilicity.
- Molecular Weight : 296.32 g/mol .
Chlorophenyl and Bromophenyl Derivatives in Isostructural Context
Core Structural Modifications
Pyrazol-5(4H)-one Derivatives ()
- Compounds like 4-(4-dimethylaminobenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (L1) feature a ketone group instead of a dihydroxy benzene. This modification reduces hydrogen-bonding capacity but introduces conjugation, affecting UV-Vis absorption and redox properties .
Triazole and Thiazole Hybrids ()
Comparative Data Table
Key Findings and Implications
- Substituent Size and Activity : Bromine’s bulk may enhance target binding but reduce solubility, whereas fluorine balances size and electronic effects for reversible enzyme interactions .
- Hydrogen Bonding : The dihydroxy benzene moiety in the target compound is critical for interactions absent in ketone or ester derivatives .
- Therapeutic Optimization : Methoxy or fluorine substitutions may improve pharmacokinetics, while bromine could be reserved for targets requiring stronger hydrophobic interactions.
Biological Activity
4-(4-(4-Bromophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H15BrN2O2 |
| Molecular Weight | 353.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 955575-53-8 |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Pyrazole derivatives have been noted for their ability to act as selective protein inhibitors, which could be leveraged in cancer therapy . A study highlighted the efficacy of similar compounds in targeting specific cancer cell lines, indicating a promising avenue for further research into the anticancer properties of this compound.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Binding : The bromophenyl and pyrazole moieties enhance binding affinity to various receptors, which can modulate signaling pathways related to cell growth and apoptosis.
Study on Antimicrobial Activity
In a controlled study, derivatives of pyrazole were synthesized and tested against common pathogens. The results indicated that modifications on the pyrazole ring significantly enhanced antibacterial activity. For example, compounds with halogen substitutions showed increased efficacy against E. coli and S. aureus compared to their unsubstituted counterparts .
Research on Anticancer Effects
Another study focused on the anticancer potential of related pyrazole compounds demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways. The findings suggested that the presence of the bromophenyl group was crucial for enhancing cytotoxic effects against specific cancer cell lines .
Q & A
Q. Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of kinases (e.g., CDK2, PDB: 1HCL) or GPCRs. The bromophenyl group’s hydrophobic interactions and diol’s hydrogen bonding are prioritized in scoring .
- QSAR modeling : Train models on pyrazole derivatives with known IC₅₀ values against targets (e.g., COX-2). Descriptors include LogP, polar surface area, and H-bond donors .
- Network pharmacology : Integrate DrugBank and CTD datasets to identify proteins linked to similar compounds (e.g., 4-(4-chlorophenyl) analogs) .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Q. Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent polarity) in a factorial design. For example, a 3² factorial study might reveal that 80°C and 5 mol% Pd(PPh₃)₄ maximize Suzuki coupling efficiency .
- Catalyst screening : Test Pd(OAc)₂ vs. XPhos-Pd-G3 for cross-coupling steps. XPhos ligands often enhance sterically hindered aryl bromide reactivity .
- In-line monitoring : Use HPLC-MS to track intermediate formation and adjust reaction time dynamically (e.g., stop at 90% conversion to minimize byproducts) .
Advanced: What analytical techniques address discrepancies in crystallographic data?
Q. Methodological Answer :
- Twinned crystal analysis : Use SHELXL’s TWIN/BASF commands to refine data from non-merohedral twinning, common in sterically crowded molecules .
- High-resolution synchrotron data : Collect at λ = 0.7 Å (e.g., Diamond Light Source) to resolve ambiguities in electron density maps for bromine and methyl groups .
- Comparative packing analysis : Tools like Mercury calculate void volumes (≥5% may indicate solvent inclusion) and compare with analogous structures (e.g., 4-(4-chlorophenyl) derivatives) .
Basic: What are the compound’s key spectroscopic signatures?
Q. Methodological Answer :
- UV-Vis : λₘₐₐ ≈ 270 nm (π→π* transition of conjugated diol-pyrazole system) .
- Mass spectrometry (HRMS) : Expected [M+H]⁺ at m/z 385.01 (C₁₇H₁₄BrN₂O₂⁺; Δ < 3 ppm) confirms molecular weight .
- ¹H-¹⁵N HMBC : Correlates pyrazole N–H (δ 12.5 ppm) with adjacent carbons to confirm tautomeric form (1H-pyrazole vs. 2H-) .
Advanced: How to evaluate its potential as a fluorescent probe?
Q. Methodological Answer :
- Solvatochromism studies : Measure emission spectra in solvents of varying polarity (e.g., hexane → DMSO). A red shift ≥50 nm suggests intramolecular charge transfer (ICT) between diol and bromophenyl groups .
- Quantum yield (Φ) : Compare with rhodamine B (Φ = 0.65 in ethanol) using integrating sphere-equipped fluorimeters. Φ < 0.1 indicates poor probe utility .
- Two-photon absorption : Z-scan measurements at 800 nm assess suitability for bioimaging (δTPA ≥ 50 GM required) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
